Bis(oxalato)chromate(III), typically supplied as its potassium salt (K[Cr(C2O4)2(H2O)2]), is a coordination complex featuring a central chromium(III) ion chelated by two bidentate oxalate ligands. This specific structure makes it a valuable single-source precursor for the synthesis of chromium-based materials, such as chromium(III) oxide (Cr2O3), and a structurally defined building block for coordination polymers. Its primary procurement value lies in the controlled decomposition behavior imparted by the oxalate ligands, which differs significantly from simple chromium salts like chlorides or nitrates.
Substituting Bis(oxalato)chromate(III) with seemingly simpler alternatives like chromium(III) chloride or nitrate often fails in applications requiring precise material properties. The oxalate ligands are not passive counter-ions; they function as a built-in, carbon-based fuel source during thermal decomposition, leading to the formation of chromium oxide at lower temperatures and without corrosive byproducts like HCl or NOx. Furthermore, the defined metal-ligand stoichiometry provides a specific, pre-organized structural unit essential for constructing predictable coordination polymers, a level of control unattainable by simply mixing a chromium salt with oxalic acid in situ.
Tris(oxalato)chromate(III) is coordinatively saturated and cannot bridge to other metals.
cis and trans isomers show different catalytic activity; isomer identity may not transfer.
Equilibrium favours trans in solution; cis-isomer may require specific handling.
As a single-source precursor for chromium(III) oxide (Cr2O3), the thermal decomposition of potassium bis(oxalato)diaquachromate(III) is a well-defined, multi-step process that completes with the formation of the final oxide product at temperatures significantly lower than those required for precursors like chromium(III) nitrate. The decomposition of the anhydrous complex to form the final oxide product occurs via an exothermic process. In contrast, chromium nitrate precursors often exhibit more complex decomposition pathways involving hygroscopic intermediates and the release of corrosive NOx gases, which can complicate process control and equipment compatibility.
| Evidence Dimension | Thermal Decomposition Pathway |
| Target Compound Data | Decomposition of the anhydrous complex to K2CO3 and Cr2O3 is completed following an exothermic peak around 450 °C. |
| Comparator Or Baseline | Chromium(III) nitrate nonahydrate shows multiple decomposition steps, with the final conversion to Cr2O3 occurring at higher temperatures (>500 °C) and involving the release of water and nitrogen oxides. |
| Quantified Difference | Lower temperature conversion to final oxide with cleaner decomposition byproducts (CO, CO2 vs. NOx). |
| Conditions | Thermogravimetric analysis (TGA) in an inert (argon) or air atmosphere. |
This allows for energy-efficient synthesis of chromium oxide materials with potentially finer control over particle size and morphology, while avoiding corrosive byproducts.
The [Cr(C2O4)2(H2O)2]− anion acts as a discrete, pre-formed building block for constructing complex, multidimensional structures. Its specific geometry (cis or trans isomers) and defined coordination sites allow for predictable assembly with other metal ions or organic linkers. This is a significant advantage over using a simple salt like CrCl3 and oxalic acid, where multiple competing equilibria and potential formation of different oxalate complexes (e.g., tris(oxalato)chromate(III)) can lead to mixtures of products or unpredictable structures. The use of the bis(oxalato) complex ensures that the Cr(C2O4)2 unit is incorporated as a single, intact node in the final framework.
| Evidence Dimension | Structural Control in Synthesis |
| Target Compound Data | Provides a single, well-defined anionic building block [Cr(C2O4)2(H2O)2]− for predictable self-assembly. |
| Comparator Or Baseline | Using CrCl3 + H2C2O4 results in a complex solution equilibrium that can yield mono-, bis-, or tris-oxalato species, leading to lower predictability and potential product mixtures. |
| Quantified Difference | High structural fidelity vs. low structural predictability. |
| Conditions | Solution-based synthesis of coordination polymers or metal-organic frameworks. |
For researchers in crystal engineering and functional materials, procuring the pre-formed complex is critical for achieving target structures and ensuring reproducibility.
In Cr(III) electroplating baths, the presence of oxalate ligands to form complexes like bis(oxalato)chromate(III) is crucial for process performance. These complexes alter the electrochemical reduction potential and mechanism compared to simple aquated [Cr(H2O)6]3+ ions from salts like Cr2(SO4)3. Studies show that chromium deposits from oxalate-containing electrolytes can exhibit passive behavior without active dissolution, and the open-circuit potential is significantly shifted in the positive direction compared to standard chromium coatings. This indicates the formation of a more corrosion-resistant deposit, a direct result of the specific electroactive species formed by the oxalate complex.
| Evidence Dimension | Open-Circuit Potential (Corrosion Resistance) |
| Target Compound Data | Open-circuit potential is localized in the passivity region, substantially more positive than metallurgical chromium. |
| Comparator Or Baseline | Coatings from standard Cr(VI) or simple Cr(III) salt electrolytes exhibit a more negative open-circuit potential, indicating a higher tendency for active dissolution/corrosion. |
| Quantified Difference | Qualitative but significant shift to a more noble potential, indicating enhanced passivity. |
| Conditions | Steady-state polarization measurements in 0.5 M H2SO4 solution. |
This provides a direct process advantage for creating more durable and corrosion-resistant chromium coatings compared to using generic chromium salts as the electrolyte source.
This complex is the right choice when the goal is to produce high-purity, nanostructured Cr2O3 with predictable morphology. Its lower-temperature, cleaner decomposition pathway compared to chromium nitrate makes it ideal for energy-efficient processes where final particle characteristics are critical for catalytic activity or pigment performance.
For researchers in crystal engineering, this compound is essential. Its use as a pre-formed, structurally defined [Cr(C2O4)2] unit ensures that the intended supramolecular architecture is achieved, avoiding the unpredictable outcomes that can result from mixing simple chromium salts with oxalic acid.
This complex is a key component for developing advanced, non-hexavalent chromium electroplating solutions. The specific electrochemical behavior of the oxalate complex facilitates the deposition of passive, corrosion-resistant chromium layers that are superior to those from simple aqueous Cr(III) salt baths.